3-Ethoxyspiro[3.5]nonan-1-one
Overview
Description
3-Ethoxyspiro[3.5]nonan-1-one is an organic compound with the molecular formula C({11})H({18})O(_{2}) It features a spirocyclic structure, which is characterized by a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxyspiro[3.5]nonan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclohexanone and ethyl bromoacetate.
Formation of Spirocyclic Intermediate: The key step involves the formation of the spirocyclic intermediate through a nucleophilic substitution reaction. This is achieved by reacting cyclohexanone with ethyl bromoacetate in the presence of a base such as sodium hydride.
Cyclization: The intermediate undergoes cyclization to form the spirocyclic structure. This step often requires specific conditions, such as heating and the use of a solvent like tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxyspiro[3.5]nonan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3))
Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4))
Substitution: Sodium hydride (NaH), tetrahydrofuran (THF)
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of various substituted spirocyclic compounds
Scientific Research Applications
3-Ethoxyspiro[3.5]nonan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Ethoxyspiro[3.5]nonan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity.
Comparison with Similar Compounds
3-Ethoxyspiro[3.5]nonan-1-one can be compared with other spirocyclic compounds such as:
Spiro[4.5]decane-1-one: Similar in structure but with a different ring size, leading to variations in chemical reactivity and biological activity.
Spiro[3.4]octan-1-one: A smaller spirocyclic compound with different physical and chemical properties.
3-Methoxyspiro[3.5]nonan-1-one:
The uniqueness of 3-Ethoxyspiro[3
Properties
IUPAC Name |
1-ethoxyspiro[3.5]nonan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-13-10-8-9(12)11(10)6-4-3-5-7-11/h10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBLIJIHGZFOLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=O)C12CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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